molecular formula C20H23Cl2N3O2S B2550817 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE CAS No. 1215329-20-6

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE

Cat. No.: B2550817
CAS No.: 1215329-20-6
M. Wt: 440.38
InChI Key: OFTSZSNSLDYLFD-UHFFFAOYSA-N
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Description

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a phenylacetamide group, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are carried out to introduce the chloro and methoxy substituents on the benzothiazole ring.

    Attachment of the Phenylacetamide Group: The phenylacetamide group is introduced through an amide coupling reaction using phenylacetic acid or its derivatives.

    Addition of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the amide nitrogen with 2-dimethylaminoethyl chloride to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used in pharmacological studies to investigate its effects on various biological targets, including receptors and enzymes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the mechanisms of action of related molecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE
  • N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. The presence of the chloro and methoxy groups, along with the dimethylaminoethyl side chain, contributes to its unique reactivity and interaction with molecular targets.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S.ClH/c1-23(2)11-12-24(17(25)13-14-7-5-4-6-8-14)20-22-18-16(26-3)10-9-15(21)19(18)27-20;/h4-10H,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTSZSNSLDYLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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